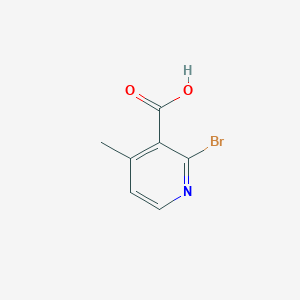

2-Bromo-4-methyl-nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-methyl-nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the nicotinic acid ring. It is a white to yellow solid with a molecular formula of C7H6BrNO2 and a molecular weight of 216.03 g/mol .

Métodos De Preparación

The synthesis of 2-Bromo-4-methyl-nicotinic acid typically involves the bromination of 4-methyl-nicotinic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a bromine atom at the second position of the nicotinic acid ring .

Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, to meet the demand for this compound in various applications.

Análisis De Reacciones Químicas

2-Bromo-4-methyl-nicotinic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-Bromo-4-methyl-nicotinic acid (C7H6BrNO2) is a chemical compound with a variety of research applications . It has a molecular weight of 216.03 .

Applications in Scientific Research

This compound is primarily used as a building block in the synthesis of bioactive molecules in the pharmaceutical industry .

Stock Solution Preparation

To prepare a stock solution of this compound, it is essential to select an appropriate solvent based on the product's solubility . GlpBio provides a detailed table for preparing stock solutions with different molarities :

| Amount | 1 mM | 5 mM | 10 mM |

|---|---|---|---|

| 1 mg | 4.629 mL | 0.9258 mL | 0.4629 mL |

| 5 mg | 23.1449 mL | 4.629 mL | 2.3145 mL |

| 10 mg | 46.2899 mL | 9.258 mL | 4.629 mL |

For increasing solubility, heat the tube to 37°C and oscillate in an ultrasonic bath . It is recommended to store the solution in separate packages to prevent failure caused by repeated freezing and thawing . When stored at -80°C, use within 6 months, and when stored at -20°C, use within 1 month .

In Vivo Formulation

For in vivo formulations, GlpBio provides a calculator for determining the working concentration and preparation method :

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-methyl-nicotinic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, nicotinic acid derivatives are known to interact with the niacin receptor, which plays a role in lipid metabolism and anti-inflammatory responses . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparación Con Compuestos Similares

2-Bromo-4-methyl-nicotinic acid can be compared with other nicotinic acid derivatives, such as:

2-Bromo-nicotinic acid: Lacks the methyl group at the fourth position, which may affect its reactivity and biological activity.

4-Methyl-nicotinic acid: Lacks the bromine atom at the second position, which may influence its chemical properties and applications.

The presence of both the bromine atom and the methyl group in this compound makes it unique and potentially more versatile in various chemical and biological contexts.

Actividad Biológica

2-Bromo-4-methyl-nicotinic acid (2B4MNA) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural properties, including the presence of a bromine atom and a methyl group on the nicotinic acid framework, contribute to its unique interactions with various biological targets.

- Molecular Formula : C₉H₈BrNO₂

- Molecular Weight : Approximately 232.07 g/mol

- Structure : The compound features a pyridine ring with a bromine atom at the 2-position and a methyl group at the 4-position, which influences its lipophilicity and binding characteristics.

The biological activity of 2B4MNA is primarily attributed to its interaction with nicotinic acid receptors and various enzymes involved in metabolic pathways. Key mechanisms include:

- Enzyme Interaction : 2B4MNA can inhibit enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ biosynthesis. This inhibition can lead to altered cellular metabolism, affecting energy production and oxidative stress responses.

- Gene Expression Modulation : The compound has been shown to influence gene expression related to oxidative stress and inflammation, potentially through interactions with transcription factors.

Cellular Effects

Research indicates that 2B4MNA can modulate several cellular processes:

- Metabolism : It affects the production of key metabolites like ATP and NADH, which are vital for cellular energy homeostasis.

- Cell Signaling : The compound influences signaling pathways that regulate cell growth, apoptosis, and stress responses.

Dosage-Dependent Effects

The effects of 2B4MNA are dose-dependent:

- Low Doses : At lower concentrations, it may enhance metabolic activity and improve cellular functions.

- High Doses : Conversely, high concentrations can induce toxicity, leading to inflammation and cellular damage.

Comparative Analysis

To understand the unique properties of 2B4MNA, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 2-position, methyl at 4-position | Modulates metabolism; inhibits NAMPT |

| 4-Methyl-nicotinic acid ethyl ester | Lacks bromine; more lipophilic | Less reactive; potential for different activity |

| 2-Bromo-nicotinic acid ethyl ester | Lacks methyl group; different steric properties | Varies in reactivity; less potent in some assays |

Case Studies

Several studies have explored the biological activity of 2B4MNA in various contexts:

- Metabolic Studies : In laboratory settings, prolonged exposure to 2B4MNA has shown sustained effects on cellular metabolism, indicating its potential as a therapeutic agent for metabolic disorders.

- Animal Models : Research involving animal models has demonstrated that the compound can significantly alter metabolic pathways at varying dosages, highlighting its potential use in treating conditions related to NAD+ deficiency.

- Oxidative Stress Research : Studies focusing on oxidative stress have indicated that 2B4MNA may have protective effects against oxidative damage in cells by modulating antioxidant gene expression.

Propiedades

IUPAC Name |

2-bromo-4-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYGHOZBHDBJEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597757 |

Source

|

| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-07-8 |

Source

|

| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.